molecular formula C12H9FN2O4S B6189294 5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid CAS No. 627489-14-9

5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid

Cat. No.: B6189294
CAS No.: 627489-14-9
M. Wt: 296.3
InChI Key:
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Description

5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H9FN2O4S It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-fluorobenzenesulfonamido group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acyl chlorides.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Acyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyridine-3-carboxylic acid: Similar structure but lacks the sulfonamide group.

    4-Fluorobenzenesulfonamide: Contains the sulfonamide group but lacks the pyridine ring.

    Pyridine-3-carboxylic acid: Lacks both the fluorine and sulfonamide groups.

Uniqueness

5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the combination of the pyridine ring, carboxylic acid group, sulfonamide group, and fluorine atom. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-fluorobenzenesulfonamido)pyridine-3-carboxylic acid involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-amino-5-pyridinecarboxylic acid, followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "4-fluorobenzenesulfonyl chloride", "3-amino-5-pyridinecarboxylic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-amino-5-pyridinecarboxylic acid in a mixture of water and organic solvent.", "Step 2: Add sodium hydroxide to the mixture to adjust the pH to basic.", "Step 3: Slowly add 4-fluorobenzenesulfonyl chloride to the mixture while stirring.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 6: Extract the product with organic solvent.", "Step 7: Purify the product by recrystallization or chromatography." ] }

CAS No.

627489-14-9

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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